molecular formula C13H17BrClNO2 B12826706 tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate

Cat. No.: B12826706
M. Wt: 334.63 g/mol
InChI Key: KQNRMISRZVQOTB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromo-4-chlorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)

InChI Key

KQNRMISRZVQOTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate typically involves the reaction of 2-bromo-4-chlorophenyl ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce oxides and amines, respectively .

Scientific Research Applications

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are often related to its chemical structure and the specific functional groups present .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Ring Analogs

tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 850363-42-7)
  • Key Differences: Substitution Pattern: 4-Bromo substituent (vs. 2-bromo-4-chloro in the target compound). Applications: Less steric hindrance facilitates coupling reactions at the para position .
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 578729-21-2)
  • Stereochemical Comparison :
    • Shares the R-configuration but lacks the 4-chloro substituent.
    • Biological Relevance : Enantiomeric purity is critical for receptor binding in drug candidates; the absence of chlorine may alter pharmacokinetics .
tert-Butyl N-(5-bromo-2-chlorophenyl)carbamate (CAS 740806-51-3)
  • Substitution : 5-Bromo-2-chloro (meta and ortho positions).
  • Steric Effects : The meta-bromo group reduces steric clash compared to the target’s ortho-bromo, enhancing accessibility for catalytic reactions .

Halogenation and Functional Group Variations

tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (CAS 939760-49-3)
  • Functional Group: Amino group replaces bromine.
  • Reactivity: The amino group increases nucleophilicity, making it suitable for peptide coupling or alkylation reactions .
  • Toxicity Profile: Amino groups may introduce metabolic instability compared to halogenated analogs .
(S)-tert-Butyl (1-(3-bromophenyl)ethyl)-carbamate
  • Substitution : 3-Bromo (meta position).
  • Stereochemistry : S-configuration may result in divergent biological activity compared to the R-enantiomer .

Physicochemical Properties

Property Target Compound CAS 850363-42-7 CAS 578729-21-2 CAS 939760-49-3
Molecular Weight (g/mol) 334.64 307.18 307.18 270.8
Halogen Atoms Br, Cl Br Br Cl
Solubility Low (organic solvents) Moderate Moderate Higher (due to -NH₂)
Reactivity in Coupling High (ortho-Br) Moderate (para-Br) Moderate (para-Br) Low

Biological Activity

Tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate, also known as (R)-tert-butyl N-[(1R)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of halogen substituents, particularly bromine and chlorine, enhances its reactivity and selectivity towards biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

  • Molecular Formula : C13H17BrClNO2
  • Molecular Weight : 320.64 g/mol
  • CAS Number : 1799438-97-3

The compound's structure includes a chiral center, which is crucial for its interactions with biological molecules. Its unique combination of functional groups contributes to its distinct chemical and biological properties .

Target Enzymes

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme vital for neurotransmission in both insects and mammals. By reversibly binding to AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in overstimulation of postsynaptic neurons, which can have various physiological effects.

Biochemical Pathways

The inhibition of AChE by this compound affects several biochemical pathways:

  • Cholinergic Pathway : Disruption leads to enhanced cholinergic signaling.
  • Cell Signaling : Alters pathways involved in cellular communication and metabolism.
  • Gene Expression : May influence transcription factors and subsequently gene expression profiles.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, it has been shown to affect the growth and viability of Chlamydia species, suggesting potential use as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that while this compound interacts significantly with bacterial cells, it shows low toxicity towards human cells. This selective toxicity profile is promising for drug development aimed at treating infections without harming host cells .

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug design due to its ability to selectively inhibit target enzymes. Its chiral nature allows for the development of novel therapeutic agents that could be more effective against specific diseases .

Enzyme Interaction Studies

This compound serves as a valuable tool for studying enzyme interactions and protein-ligand binding due to its structural characteristics. It may facilitate the understanding of enzyme mechanisms and the development of inhibitors with higher specificity.

Case Studies

StudyFindings
Antichlamydial Activity Demonstrated significant reduction in Chlamydia inclusion numbers in infected cells.
Cytotoxicity Assay Low toxicity observed in human cell lines, indicating a favorable safety profile for further development.
Enzyme Inhibition Effective AChE inhibitor, resulting in increased acetylcholine levels and potential neuropharmacological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate?

  • Methodological Answer : The compound can be synthesized via carbamate protection of a primary amine intermediate. A typical approach involves reacting 1-(2-bromo-4-chlorophenyl)ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Monitor reaction progress by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Ensure anhydrous conditions to avoid Boc group hydrolysis.

Q. How should researchers handle and store this compound safely in the laboratory?

  • Methodological Answer :

  • Handling : Use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, lab coat, safety goggles). Avoid inhalation of dust; use a NIOSH-approved N95 respirator if ventilation is insufficient .
  • Storage : Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Protect from light and moisture to prevent decomposition .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR) and aromatic protons (integration for bromo/chloro substitution pattern).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~334.03 for C₁₃H₁₆BrClNO₂).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomeric by-products during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers.
  • Steric Control : Introduce bulky bases (e.g., DIPEA) or low-polarity solvents (toluene) to favor kinetic control and reduce racemization .
  • Monitoring : Employ in-situ IR spectroscopy to track Boc-group incorporation and intermediate stability .

Q. What strategies are effective for resolving contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for small-molecule refinement. Cross-validate with PLATON’s ADDSYM to check for missed symmetry or twinning .
  • Complementary Techniques : Pair XRD with solid-state NMR to resolve ambiguities in hydrogen bonding or disorder .
  • Data Reproducibility : Collect multiple datasets at different temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects .

Q. How do substituents (bromo, chloro) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromo as a Leaving Group : The bromine atom at the 2-position facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
  • Chloro Stability : The 4-chloro group remains inert under mild coupling conditions but may participate in Ullmann-type reactions at elevated temperatures (>120°C) .
  • Comparative Studies : Synthesize analogs (e.g., 2-iodo or 2-triflate derivatives) to evaluate leaving group efficiency .

Q. What computational methods predict the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model Boc-deprotection pathways. Calculate activation energies for acid-catalyzed cleavage (e.g., TFA vs. HCl/dioxane).
  • pKa Estimation : Tools like ACD/Labs pKa DB predict protonation sites (amine nitrogen) and susceptibility to hydrolysis .

Data Gaps and Recommendations

  • Physical Properties : Experimental determination of melting point (DSC), solubility (HPLC-grade solvents), and logP (shake-flask method) is advised, as existing SDS lack these data .
  • Toxicology : Conduct Ames tests and cytotoxicity assays (e.g., MTT on HEK293 cells) for safe handling guidelines .

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